molecular formula C16H17BrO2 B8214251 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

Cat. No.: B8214251
M. Wt: 321.21 g/mol
InChI Key: BMZTWLOWOWYYJK-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene is an organic compound with the molecular formula C16H17BrO2. It is a derivative of benzene, featuring both bromopropoxy and benzyloxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxybenzyl alcohol and 3-bromopropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) to deprotonate the hydroxyl groups.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild heating conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzyl alcohol or other reduced forms.

Scientific Research Applications

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions through its chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropoxy)-3-methylbenzene: Similar structure but with a methyl group instead of a benzyloxy group.

    1-(3-Bromopropoxy)-4-methylbenzene: Similar structure but with the bromopropoxy group in a different position.

    1-(3-Bromopropoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a benzyloxy group.

Properties

IUPAC Name

1-(3-bromopropoxy)-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZTWLOWOWYYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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